molecular formula C12H16N2O3 B5127843 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol

2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol

Cat. No. B5127843
M. Wt: 236.27 g/mol
InChI Key: PYPWFUKDZYZBSY-UHFFFAOYSA-N
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Description

2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol, also known as ketorolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Ketorolac is a pyrazolidine carboxylic acid derivative and is structurally related to other NSAIDs such as aspirin and ibuprofen.

Mechanism of Action

Ketorolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain signaling. By inhibiting COX enzymes, 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Ketorolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Ketorolac has also been shown to reduce the activity of neutrophils, which are immune cells that play a key role in the inflammatory response. In addition, 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol has been shown to have antithrombotic effects, which may be beneficial in certain clinical settings.

Advantages and Limitations for Lab Experiments

Ketorolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, it has been shown to have potential toxic effects on certain cell types, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol. One area of interest is the development of new formulations of 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol that may have improved pharmacokinetic properties, such as extended release formulations that may provide longer-lasting pain relief. Another area of interest is the development of new NSAIDs that may have improved safety profiles compared to current NSAIDs, including 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol. Finally, there is interest in the development of new drugs that target alternative pathways involved in the inflammatory response, which may provide new options for the treatment of pain and inflammation.

Synthesis Methods

Ketorolac can be synthesized by several methods, including the reaction of 2-bromo-1,5-dimethyl-3-pyrazolidinone with 2-hydroxybenzoyl chloride, or by the reaction of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2-hydroxybenzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

Ketorolac has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be effective in the treatment of various types of pain, including postoperative pain, dental pain, and musculoskeletal pain. Ketorolac has also been studied for its potential use in the treatment of migraines, and it has been shown to be effective in reducing the severity and duration of migraines.

properties

IUPAC Name

(5-hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-7-11(16)14(13(8)2)12(17)9-5-3-4-6-10(9)15/h3-6,8,11,15-16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPWFUKDZYZBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(N1C)C(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone

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